

Unveiling 2,4,6,8-Decatetraenoic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2,4,6,8-Decatetraenoic acid

Cat. No.: B105328

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A comprehensive overview of the current scientific knowledge on **2,4,6,8-decatetraenoic acid**, tailored for researchers, scientists, and drug development professionals. This guide addresses the conspicuous absence of known natural sources and provides a framework for future discovery and analysis based on established methodologies for similar compounds.

Introduction: The Enigmatic Polyketide

2,4,6,8-Decatetraenoic acid is a polyunsaturated fatty acid characterized by a ten-carbon chain with four conjugated double bonds.[1][2][3] Its highly unsaturated nature suggests potential for significant biological activity, yet its natural origins remain elusive. Despite extensive research into fungal and microbial metabolites, no definitive natural source of **2,4,6,8-decatetraenoic acid** has been identified in the scientific literature to date. The compound is described as a synthetic conjugated polyunsaturated fatty acid available for research purposes.[4] This guide consolidates the known chemical properties of this molecule and presents generalized experimental protocols and biosynthetic insights that would be critical for its identification, isolation, and characterization should a natural source be discovered.

Physicochemical Properties

Understanding the fundamental properties of **2,4,6,8-decatetraenoic acid** is crucial for its detection and analysis. The available data for the synthetic compound are summarized below.



Property	Value	Reference
Molecular Formula	C10H12O2	[3]
Molecular Weight	164.20 g/mol	[1]
IUPAC Name	(2E,4E,6E,8E)-deca-2,4,6,8- tetraenoic acid	[4]
CAS Number	17016-39-6	[3]
Appearance	Golden to brown powder	[3]
Melting Point	225-226 °C	[3]
Boiling Point	329.2 °C at 760 mmHg	[3]
Flash Point	233 °C	[3]
Density	1.009 g/cm ³	[3]

Potential Biosynthesis via Fungal Polyketide Pathways

While no specific biosynthetic pathway for **2,4,6,8-decatetraenoic acid** has been elucidated, its structure strongly suggests a polyketide origin. Fungi are prolific producers of polyketides, which are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).[5][6] Fungal type I PKSs, in particular, are responsible for the biosynthesis of a vast array of structurally diverse compounds.[6][7]

The biosynthesis of a C10 tetraenoic acid would likely involve an iterative type I PKS. The process would begin with a starter unit, likely acetyl-CoA, followed by four successive condensations with malonyl-CoA extender units. The degree of reduction at each cycle determines the saturation of the growing polyketide chain. For a highly unsaturated compound like **2,4,6,8-decatetraenoic acid**, the β-keto groups formed after each condensation would likely undergo dehydration, leading to the formation of double bonds. The final chain release from the PKS would yield the free fatty acid.

Figure 1: Hypothetical biosynthetic pathway for **2,4,6,8-decatetraenoic acid**.



Experimental Protocols for Discovery and Analysis

The search for natural sources of **2,4,6,8-decatetraenoic acid** would necessitate robust experimental protocols for extraction, purification, and identification. The following sections outline generalized methodologies commonly employed for the analysis of fungal polyunsaturated fatty acids.

Fungal Cultivation and Metabolite Extraction

- Cultivation: Fungal strains, such as species from the genus Stemphylium, would be cultivated in a suitable liquid medium (e.g., Potato Dextrose Broth) under controlled conditions (e.g., 25°C, 150 rpm) for a period sufficient for secondary metabolite production (typically 7-21 days).
- Harvesting: The fungal mycelia are separated from the culture broth by filtration.
- Extraction: The mycelia and the culture filtrate are typically extracted separately to capture both intracellular and secreted metabolites.
 - Mycelia: The dried and ground mycelia are extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.
 - Filtrate: The culture filtrate is subjected to liquid-liquid extraction with a solvent like ethyl acetate.

Purification and Isolation

The crude extracts are then subjected to various chromatographic techniques to isolate individual compounds.

- Initial Fractionation: Column chromatography using silica gel or other stationary phases is employed for the initial separation of the crude extract into fractions of varying polarity.
- High-Performance Liquid Chromatography (HPLC): Fractions showing potential bioactivity or containing compounds with UV absorbance characteristics of conjugated systems are further purified by preparative or semi-preparative HPLC. A C18 column is commonly used with a gradient of water and acetonitrile or methanol as the mobile phase.

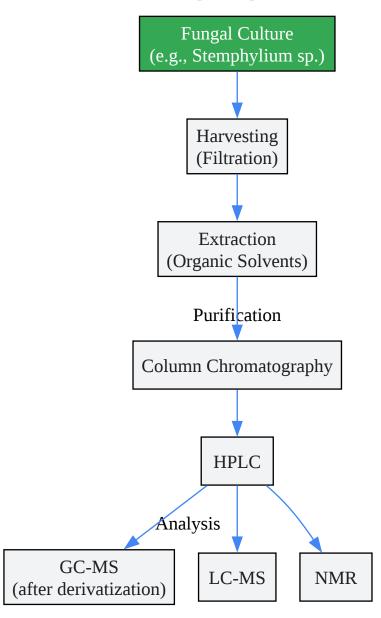


Structure Elucidation and Quantification

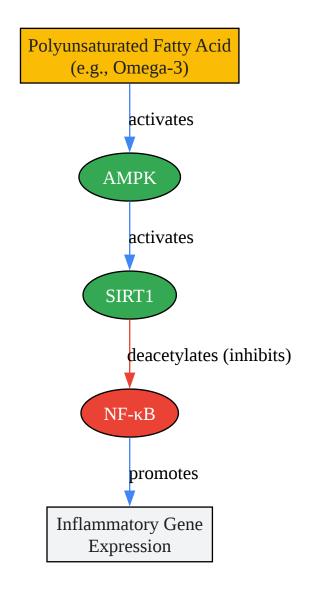
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds or those that
 can be derivatized to become volatile, GC-MS is a powerful tool for identification and
 quantification. Fatty acids are typically converted to their fatty acid methyl esters (FAMEs)
 prior to analysis.
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for non-volatile and thermally labile compounds and provides information on the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of purified compounds.
- Spectral Data: The mass spectrum of 2,4,6,8-decatetraenoic acid would be expected to show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns characteristic of a carboxylic acid with a conjugated polyene chain.



Sample Preparation







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